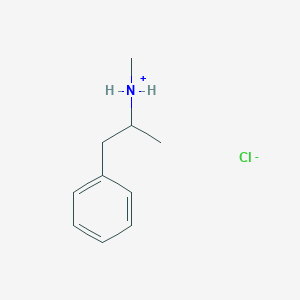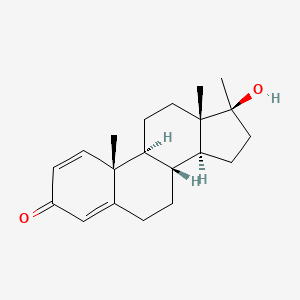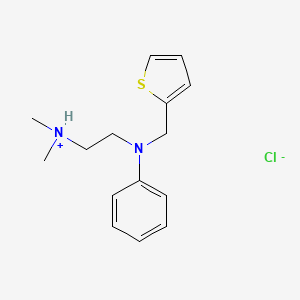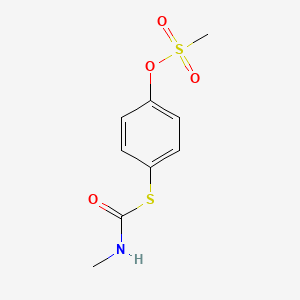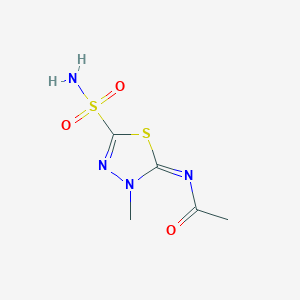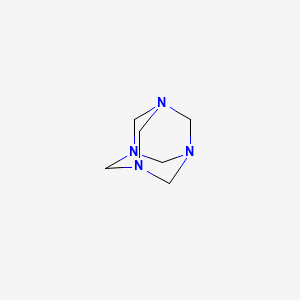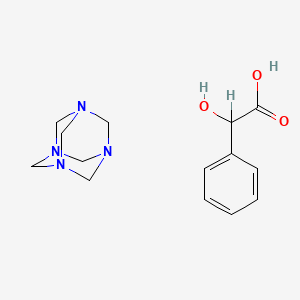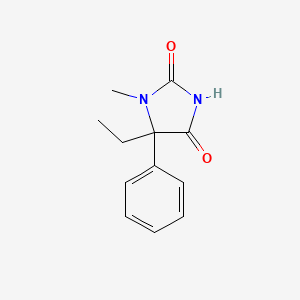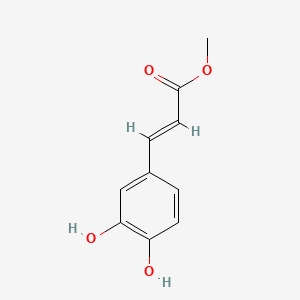
Methyl caffeate
Overview
Description
Methyl caffeate is an ester of caffeic acid, a naturally occurring phenolic compound . It is found in species of Solanum and Magnolia and exhibits antibiotic, anti-diabetic, antiviral, and anticoagulant activities . It is also an α-glucosidase inhibitor .
Synthesis Analysis
This compound can be synthesized through the esterification of caffeic acid and methanol . A study by Wang et al. describes a process for the high-yield production of this compound using a continuous-flow poly(dimethylsiloxane) microreactor . The reaction is catalyzed by Novozym 435 in [Bmim][Tf 2 N], achieving a maximum yield of 98.45% in a short period of time (2.5 h) .
Molecular Structure Analysis
The molecular structure of this compound involves a core scaffold of the phenolic ligand that forges a hydrogen-bonding network involving the 4-hydroxy group . This anchors the aromatic ring and permits only metahydroxyl groups to be positioned for transmethylation .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been found to have antioxidation properties, with a reaction mechanism that includes the redox reaction of the caffeate and Diels-Alder reaction of the produced peroxides .
Physical and Chemical Properties Analysis
This compound is a powder . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Antidiabetic Effects
Methyl caffeate isolated from Solanum torvum Swartz. fruit has shown significant antihyperglycemic activity and potential as an oral antidiabetic drug. In animal models, it demonstrated a reduction in blood glucose levels and an increase in body weight, suggesting its efficacy in controlling diabetes (Gandhi et al., 2011).
Anticancer Activity
Studies have indicated the potential of this compound in cancer treatment, particularly against breast cancer. It has shown potent cytotoxic properties against MCF-7 breast cancer cells, inducing apoptosis via caspase activation and cytochrome c release (Balachandran et al., 2015). Additionally, the oxidative dimerization product of this compound has been found effective in decreasing breast cancer cell numbers (Bailly et al., 2013).
Antimicrobial and Antimycobacterial Activities
This compound isolated from Solanum torvum Swartz. fruit also exhibited antimicrobial and antimycobacterial activities, with moderate effectiveness against various bacteria and fungi, and prominent activity against Mycobacterium strains (Balachandran et al., 2012).
Neuroprotective Effects
This compound has shown neuroprotective properties against cell damage induced by hydrogen peroxide. This effect is associated with the inhibition of caspase-3 and cathepsin D, suggestingits potential in combating neurodegenerative disorders (Jantas et al., 2020).
Enhancement of Glucose-Stimulated Insulin Secretion
Research on this compound isolated from the flowers of Prunus persica indicated its effectiveness in enhancing glucose-stimulated insulin secretion, similar to antidiabetic sulfonylurea drugs. This suggests its utility in managing type 2 diabetes mellitus (Lee et al., 2021).
Efficient Synthesis Processes
Studies have also focused on developing efficient synthesis methods for this compound. For instance, ultrasound irradiation has been used to accelerate the lipase-catalyzed synthesis of this compound in an ionic liquid, demonstrating a potential for high-yield and low-cost production (Wang et al., 2015). Similarly, continuous-flow microreactors have been designed for rapid high-yield production (Wang et al., 2016).
Mechanism of Action
Methyl caffeate, also known as “methyl 3-(3,4-dihydroxyphenyl)acrylate”, is an ester of caffeic acid, a naturally occurring phenolic compound . It has been found to have significant biological activity, particularly in relation to its antidiabetic effects .
Target of Action
This compound primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate digestion, breaking down complex sugars into glucose for absorption in the intestines .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway .
Pharmacokinetics
This system transforms caffeic acid into various metabolites, including the main product paraxanthine and additional products theobromine and theophylline .
Result of Action
The primary result of this compound’s action is its antidiabetic effect . By inhibiting α-glucosidase and reducing the amount of glucose that enters the bloodstream, this compound can help regulate blood sugar levels . This has been demonstrated in studies showing that this compound has an antidiabetic effect in streptozotocin-induced diabetic rats .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, a study found that a nanoparticle loaded with this compound and caffeic acid phenethyl ester showed excellent antibacterial and sustained-release properties, suggesting that the delivery method can significantly impact the compound’s action .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl caffeate interacts with various enzymes and proteins. It is known to inhibit α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism. This interaction contributes to its antidiabetic effect observed in streptozotocin-induced diabetic rats .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to down-regulate senescence-associated secretory phenotype (SASP) factors such as IL-1α, IL-1β, IL-6, IL-8, GM-CSF, CXCL1, MCP-2, and MMP-3 . This effect coincides with the reduction of IκBζ expression and NF-κB p65 activation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits α-glucosidase, thereby influencing carbohydrate metabolism . It also down-regulates SASP factors, which is associated with the reduction of IκBζ expression and NF-κB p65 activation .
Temporal Effects in Laboratory Settings
It is known that this compound shows an antidiabetic effect in streptozotocin-induced diabetic rats , indicating its potential long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the shikimic acid pathway, where phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid and its derivatives .
Properties
IUPAC Name |
methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNYGKNIVPVPPX-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030290 | |
| Record name | Methyl caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3843-74-1 | |
| Record name | Caffeic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Caffeate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEIC ACID METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: [] Methyl caffeate enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. It achieves this by enhancing signaling proteins like PDX-1 and PPAR-γ, and promoting phosphorylation of IRS-2, PI3K, and Akt. These molecules are crucial for β-cell function and insulin secretion.
ANone: [] Yes, studies indicate that this compound protects kidney epithelium cells from iodixanol-induced apoptosis. This protection is linked to reduced intracellular reactive oxygen species (ROS), suppressed phosphorylation of ERK, JNK, and P38, and decreased expression of kidney injury molecule-1 and cleaved caspase-3.
ANone: [] this compound shows promising cytotoxic activity against various cancer cell lines, including U87MG human glioblastoma cells. The underlying mechanism for this activity requires further investigation.
ANone: [, ] this compound, found in plants like Senna garrettiana and Heliotropium indicum, displays phytotoxic effects, inhibiting seed germination and seedling growth. This suggests a potential role in allelopathy, where plants release chemicals to influence the growth of neighboring plants.
ANone: The molecular formula of this compound is C10H10O4, and its molecular weight is 194.19 g/mol.
ANone: Various spectroscopic techniques are employed for this compound characterization, including:
- NMR (Nuclear Magnetic Resonance) [, , , , ]: Provides detailed structural information on proton and carbon environments.
- MS (Mass Spectrometry) [, , ]: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation.
- UV (Ultraviolet-Visible Spectroscopy) [, , ]: Reveals information about the electronic transitions within the molecule, particularly useful for conjugated systems like those found in this compound.
- IR (Infrared Spectroscopy) [, ]: Identifies functional groups present in the molecule by analyzing their characteristic vibrations.
ANone: [] this compound exhibits good stability in a pH range of 2-5.
ANone: [] Yes, this compound is more stable in whole blood at 0°C compared to 25°C. Additionally, it shows greater stability in acidified plasma than in unacidified plasma at 25°C.
ANone: [] Yes, this compound can be synthesized through enzymatic esterification using lipase as a catalyst. This reaction typically employs caffeic acid and methanol as substrates.
ANone: [, ] Microreactors offer several advantages for enzymatic this compound synthesis, including milder reaction conditions, enhanced mass transfer, and improved control over reaction parameters. This often results in higher product yields compared to traditional batch reactors.
ANone: [] Yes, molecular docking studies have investigated the interaction of this compound with the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). The results suggest that this compound binds to an allosteric site on PHGDH, potentially inhibiting its activity.
ANone: [] Studies have explored the anti-HIV activity of various caffeic acid derivatives, including this compound. While this compound demonstrates significant inhibition of HIV replication in PBMC cells, modifications like those found in phenethyl dithis compound (PEDMC) and phenethyl 3-(4-bromophenyl)acrylic (BrCAPE) result in a decrease in anti-HIV activity.
ANone: [] A novel poly(lactic-co-glycolic acid) nanoparticle loaded with both this compound and caffeic acid phenethyl ester (CAPE) has been developed. This formulation exhibits a sustained release profile for up to 10 days at pH 6.5.
ANone: [] Oral administration of this compound does not enhance the bioavailability of caffeic acid compared to direct oral administration of caffeic acid itself.
ANone: [] Intravenous administration of this compound leads to a lower conversion rate to caffeic acid (18%) compared to intravenous administration of ethyl caffeate (63%).
ANone: [, ] Yes, this compound displays potent antitumor activity in vitro against various cancer cell lines, including HeLa, SiHa, MCF-7, and MDA-MB-231.
ANone: [] A dihydrobenzofuran lignan, formed as a metabolite of this compound oxidation, exhibits potent in vivo antimetastatic activity. This highlights the potential of this compound and its derivatives as anticancer agents.
ANone: High-performance liquid chromatography (HPLC) is a common technique used for the quantification of this compound in various matrices [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


